molecular formula C9H11N3 B12884572 (1-Methyl-1H-pyrrolo[3,2-b]pyridin-2-yl)methanamine

(1-Methyl-1H-pyrrolo[3,2-b]pyridin-2-yl)methanamine

Cat. No.: B12884572
M. Wt: 161.20 g/mol
InChI Key: CWGSDPUWOFHDIF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-1H-pyrrolo[3,2-b]pyridin-2-yl)methanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromo-5-iodopyridine with a suitable amine under base-mediated conditions to form the pyrrolopyridine core . The reaction is typically carried out at elevated temperatures to ensure complete cyclization.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-1H-pyrrolo[3,2-b]pyridin-2-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrrolopyridines, which can be further functionalized for specific applications .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Methyl-1H-pyrrolo[3,2-b]pyridin-2-yl)methanamine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for FGFRs. This makes it a valuable compound in the development of targeted cancer therapies .

Properties

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

(1-methylpyrrolo[3,2-b]pyridin-2-yl)methanamine

InChI

InChI=1S/C9H11N3/c1-12-7(6-10)5-8-9(12)3-2-4-11-8/h2-5H,6,10H2,1H3

InChI Key

CWGSDPUWOFHDIF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C1CN)N=CC=C2

Origin of Product

United States

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